4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride
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Overview
Description
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is a chemical compound with a thiophene ring structure. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
2731008-35-6 |
---|---|
Molecular Formula |
C8H12ClNO3S |
Molecular Weight |
237.7 |
Purity |
0 |
Origin of Product |
United States |
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